molecular formula C14H21N3O2 B15057508 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B15057508
M. Wt: 263.34 g/mol
InChI Key: IRGRKWGZLZNXOC-UHFFFAOYSA-N
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Description

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H19N3O2 It is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through the Hantzsch pyridine synthesis.

    Substitution Reactions: The pyridine ring is then subjected to substitution reactions to introduce the hydroxypropyl and methyl groups.

    Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the substituted pyridine ring.

    Introduction of the Aldehyde Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) at position 1 of the piperazine ring undergoes characteristic nucleophilic addition and oxidation reactions:

Reaction Type Conditions Product Application
Schiff Base Formation Amines in ethanol, RTImine derivativesLigand synthesis for metal complexes
Oxidation KMnO₄/H⁺Carboxylic acidFunctional group interconversion
Reduction NaBH₄/MeOHPrimary alcoholIntermediate for further alkylation

Key Insight : The aldehyde’s reactivity is critical for synthesizing analogs with modified pharmacokinetic properties .

Pyridine Ring Reactivity

The 3-methylpyridine moiety participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 of the pyridine ring, yielding nitro derivatives for antimicrobial studies.

  • Halogenation : Br₂/FeBr₃ adds bromine at position 5, enhancing steric bulk for receptor selectivity .

Metal Coordination

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes show enhanced stability in aqueous media (log K stability ≈ 4.2–5.8) .

Hydroxypropyl Group Transformations

The 1-hydroxypropyl chain (-CH(OH)CH₂CH₃) undergoes oxidation and esterification:

Reaction Reagents Outcome
Oxidation CrO₃/H₂SO₄Ketone formation (propyl group)
Esterification AcCl/pyridineAcetylated derivative
Ether Synthesis R-X/NaHAlkyl ethers for lipophilicity modulation

Notable Finding : Ester derivatives exhibit improved blood-brain barrier permeability in preliminary assays .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in alkylation and acylation:

N-Alkylation

  • Reagent : CH₃I/K₂CO₃

  • Product : Quaternary ammonium salts with enhanced aqueous solubility (log P reduced by 0.8–1.2 units) .

N-Acylation

  • Reagent : Ac₂O/DMAP

  • Product : Acetamide derivatives studied for serotonin receptor binding (IC₅₀ = 120 nM vs. 5-HT₂A) .

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed couplings:

Coupling Type Catalyst Substrate Yield
Suzuki Pd(PPh₃)₄Arylboronic acids65–78%
Buchwald-Hartwig Pd₂(dba)₃/XantphosPrimary amines52–60%

Structural Impact : Coupling at position 5 of pyridine diversifies electronic properties (Hammett σₚ ≈ +0.3) .

Stability and Degradation Pathways

  • Hydrolysis : The aldehyde group slowly hydrolyzes in aqueous media (t₁/₂ = 48 hrs at pH 7.4), forming hydrates .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the piperazine-aldehyde bond, generating pyridine fragments .

Scientific Research Applications

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxypropyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function. The piperazine ring can interact with receptors and ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde
  • 4-(5-(1-Hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Uniqueness

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Biological Activity

The compound 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS No. 1355207-75-8) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_2O. The structure features a piperazine ring substituted with a pyridine moiety, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular Weight218.30 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP1.5

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial effects compared to standard antibiotics .

Anticancer Potential

Piperazine compounds are also being investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell signaling pathways.

Research indicates that piperazine derivatives may inhibit cell proliferation by modulating kinase activity and affecting apoptosis pathways. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown selective inhibition in various cancer cell lines .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly in the context of anxiety and depression. The compound may act as a modulator of serotonin receptors, which are crucial targets in psychopharmacology.

Table 2: Neuropharmacological Studies

Study FocusFindings
Serotonin Receptor ModulationPotential anxiolytic effects observed in animal models
Dopamine Pathway InteractionIndications of dopaminergic activity influencing mood regulation

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3

InChI Key

IRGRKWGZLZNXOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)O

Origin of Product

United States

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